molecular formula C9H14N4O2 B10964321 1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10964321
M. Wt: 210.23 g/mol
InChI Key: JVAOMBPTIZXIIG-UHFFFAOYSA-N
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Description

1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common solvents include ethanol and methanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
  • N-[(1-methyl-1H-pyrazole-4-yl)]-thiourea derivatives

Uniqueness: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-12-8(2-3-10-12)9(14)11-13-4-6-15-7-5-13/h2-3H,4-7H2,1H3,(H,11,14)

InChI Key

JVAOMBPTIZXIIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NN2CCOCC2

Origin of Product

United States

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